

# Synthesis of 2-Bromo-4,6-dinitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-4,6-dinitroaniline

Cat. No.: B162937

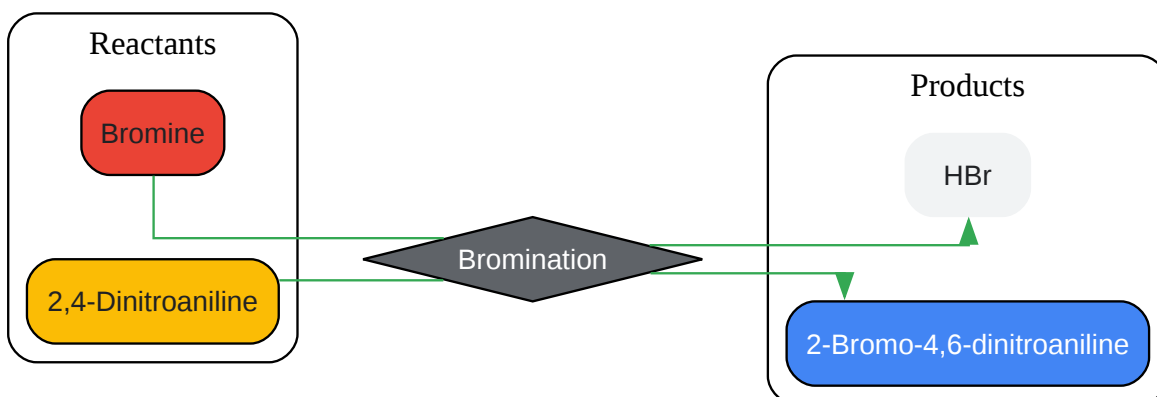
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This in-depth technical guide details a common and effective synthesis route for **2-Bromo-4,6-dinitroaniline**, a key intermediate in the production of various organic compounds, including azo dyes.[1][2][3] The primary method described is the direct bromination of 2,4-dinitroaniline.

## Core Synthesis Pathway

The synthesis of **2-Bromo-4,6-dinitroaniline** is typically achieved through the electrophilic aromatic substitution of 2,4-dinitroaniline with bromine in an acidic medium. The strong deactivating effect of the two nitro groups directs the incoming bromo group to the ortho position relative to the amino group.



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Figure 1: Reaction scheme for the synthesis of **2-Bromo-4,6-dinitroaniline**.

## Physicochemical Data

A summary of the key physical and chemical properties of the main reactant and the final product is provided below.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Appearance	Melting Point (°C)
2,4-Dinitroaniline	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O <sub>4</sub>	183.12	Yellow to orange crystalline solid	182 - 188
2-Bromo-4,6-dinitroaniline	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>4</sub>	262.02[1][2][4][5]	Bright yellow powder[1]	153 - 154[6]

## Experimental Protocol

The following experimental protocol is a representative procedure based on established methods for the synthesis of **2-Bromo-4,6-dinitroaniline**. [6][7]

Materials:

- 2,4-Dinitroaniline
- Hydrochloric acid (10-35% w/w)
- Bromine
- Chlorine (gas)
- Hydrogen peroxide (30% w/w)
- Deionized water

Equipment:

- Glass-lined reactor with overhead stirrer, dropping funnel, and temperature control
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Procedure:

#### Step 1: Reaction Setup

- In a glass-lined reactor, suspend 2,4-dinitroaniline in an aqueous solution of hydrochloric acid (10-35%). The typical molar ratio of 2,4-dinitroaniline to hydrochloric acid volume is approximately 0.5 mol to 350-750 mL.[6]
- Stir the mixture to ensure a uniform suspension.

#### Step 2: Bromination

- Heat the suspension to a temperature between 35-65°C.[6]
- Slowly add bromine to the reaction mixture via a dropping funnel over a period of time, while maintaining the temperature.
- After the addition is complete, continue to stir the reaction mixture for an additional 10-60 minutes.[6]

#### Step 3: Two-Stage Oxybromination (Optional Enhancement)

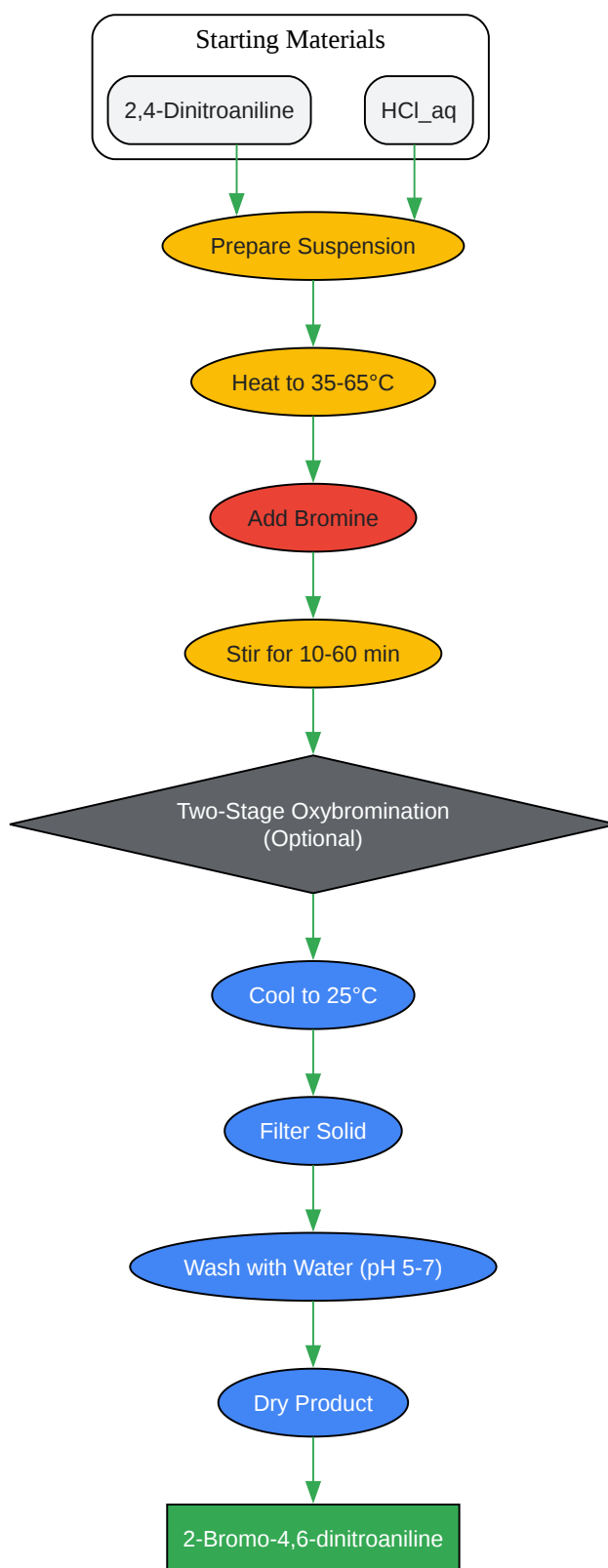
- To improve reaction efficiency and bromine utilization, a two-stage oxidation can be performed. Maintain the reaction temperature at approximately 45-55°C.[6]
- In the first stage, introduce chlorine gas into the reaction mixture over 1.5 hours, followed by a 30-minute insulation period.[6]
- In the second stage, add 30% hydrogen peroxide dropwise over 2 hours, followed by a 1-hour insulation period.[6]

#### Step 4: Product Isolation and Purification

- Cool the reaction mixture to room temperature (approximately 25°C).[6]
- Filter the resulting solid product using a Buchner funnel.
- Wash the solid with deionized water until the pH of the filtrate is between 5 and 7.[6]
- Dry the purified **2-Bromo-4,6-dinitroaniline** in a drying oven.

## Process Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.



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Figure 2: Workflow for the synthesis of **2-Bromo-4,6-dinitroaniline**.

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